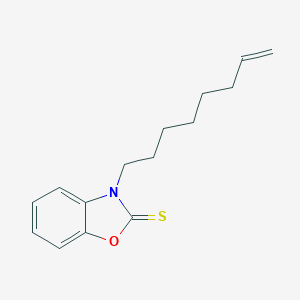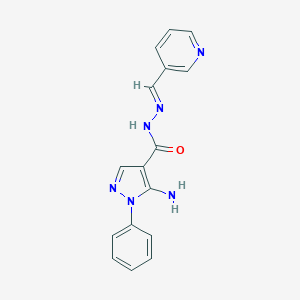
3-(7-octenyl)-1,3-benzoxazole-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(7-octenyl)-1,3-benzoxazole-2(3H)-thione, also known as OBTA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. OBTA belongs to the class of thioester compounds and has been found to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
3-(7-octenyl)-1,3-benzoxazole-2(3H)-thione has been found to exhibit potential applications in scientific research. It has been shown to possess antibacterial properties and can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, 3-(7-octenyl)-1,3-benzoxazole-2(3H)-thione has been found to possess antifungal properties and can inhibit the growth of various fungal strains, including Candida albicans and Aspergillus niger.
Mecanismo De Acción
The mechanism of action of 3-(7-octenyl)-1,3-benzoxazole-2(3H)-thione is not fully understood. However, it is believed that 3-(7-octenyl)-1,3-benzoxazole-2(3H)-thione exerts its antibacterial and antifungal effects by disrupting the cell membrane of bacteria and fungi. 3-(7-octenyl)-1,3-benzoxazole-2(3H)-thione has been shown to increase the permeability of the cell membrane, leading to leakage of cellular contents and ultimately cell death.
Biochemical and Physiological Effects:
3-(7-octenyl)-1,3-benzoxazole-2(3H)-thione has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of acetylcholine, a neurotransmitter involved in muscle contraction. Additionally, 3-(7-octenyl)-1,3-benzoxazole-2(3H)-thione has been found to possess antioxidant properties and can scavenge free radicals, which are molecules that can cause cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(7-octenyl)-1,3-benzoxazole-2(3H)-thione possesses several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, 3-(7-octenyl)-1,3-benzoxazole-2(3H)-thione exhibits potent antibacterial and antifungal properties, making it a useful tool for studying the mechanisms of bacterial and fungal growth. However, 3-(7-octenyl)-1,3-benzoxazole-2(3H)-thione also possesses limitations for lab experiments. It is a synthetic compound that may not accurately reflect the properties of natural compounds. Additionally, 3-(7-octenyl)-1,3-benzoxazole-2(3H)-thione may exhibit toxicity at high concentrations, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 3-(7-octenyl)-1,3-benzoxazole-2(3H)-thione. One potential area of research is the development of 3-(7-octenyl)-1,3-benzoxazole-2(3H)-thione-based drugs for the treatment of bacterial and fungal infections. Additionally, 3-(7-octenyl)-1,3-benzoxazole-2(3H)-thione could be used as a tool for studying the mechanisms of bacterial and fungal growth. Further research could also explore the potential applications of 3-(7-octenyl)-1,3-benzoxazole-2(3H)-thione in other areas, such as agriculture and environmental science.
Métodos De Síntesis
3-(7-octenyl)-1,3-benzoxazole-2(3H)-thione can be synthesized through a multi-step process involving the reaction of 2-aminophenol with 7-octenyl isothiocyanate. The reaction proceeds in the presence of a base, such as triethylamine, and yields 3-(7-octenyl)-1,3-benzoxazole-2(3H)-thione as a white solid. The purity of the compound can be improved through recrystallization from a suitable solvent.
Propiedades
Fórmula molecular |
C15H19NOS |
|---|---|
Peso molecular |
261.4 g/mol |
Nombre IUPAC |
3-oct-7-enyl-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C15H19NOS/c1-2-3-4-5-6-9-12-16-13-10-7-8-11-14(13)17-15(16)18/h2,7-8,10-11H,1,3-6,9,12H2 |
Clave InChI |
CULOPTMQGCXLKU-UHFFFAOYSA-N |
SMILES |
C=CCCCCCCN1C2=CC=CC=C2OC1=S |
SMILES canónico |
C=CCCCCCCN1C2=CC=CC=C2OC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[5-(10H-phenothiazin-10-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B293168.png)
![10-({4-benzyl-5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-10H-phenothiazine](/img/structure/B293169.png)


![3,4-diphenyl-7-[(3-pyridinylmethylene)amino]pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one](/img/structure/B293177.png)
![3,4-diphenyl-7-[3-(trifluoromethyl)phenyl]pyrimido[4',5':4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione](/img/structure/B293178.png)
![2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B293181.png)
![5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B293182.png)
![5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293185.png)
![7-phenyl-3-[(3-pyridinylmethylene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B293186.png)
![3-[(3-methoxybenzylidene)amino]-7-phenyl-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B293187.png)

![8-Chloro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline](/img/structure/B293189.png)
![6,8-Dimethoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293191.png)